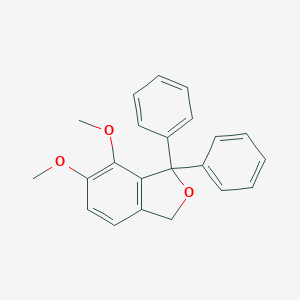
6,7-Dimethoxy-1,1-diphenyl-1,3-dihydro-2-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxy-1,1-diphenyl-1,3-dihydro-2-benzofuran (also known as TDPB) is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects that make it useful for a variety of research purposes. In
Wissenschaftliche Forschungsanwendungen
TDPB has a number of potential applications in scientific research. One of the most promising areas of research involves the study of the compound's effects on the central nervous system. TDPB has been shown to have a range of effects on neurotransmitter systems, including the serotonin and dopamine systems. This makes it a potentially useful tool for studying the mechanisms of action of these systems and for developing new treatments for a variety of neurological disorders.
Wirkmechanismus
The exact mechanism of action of TDPB is not well understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. TDPB has been shown to increase the release of serotonin and dopamine, two neurotransmitters that play important roles in mood regulation and other physiological processes. It is also believed to have an effect on the GABAergic system, which is involved in the regulation of anxiety and other emotional states.
Biochemical and Physiological Effects
TDPB has been shown to have a number of biochemical and physiological effects. In addition to its effects on neurotransmitter systems, it has been shown to have antioxidant properties and to be able to scavenge free radicals. It has also been shown to have anti-inflammatory effects and to be able to modulate the immune system. These effects make it potentially useful for a variety of research purposes, including the study of oxidative stress, inflammation, and immune function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TDPB in lab experiments is its ability to modulate neurotransmitter systems in the brain. This makes it a potentially useful tool for studying the mechanisms of action of these systems and for developing new treatments for a variety of neurological disorders. However, there are also some limitations to using TDPB in lab experiments. For example, its effects on neurotransmitter systems are complex and not well understood, which can make it difficult to interpret results. Additionally, its potential toxicity and side effects need to be carefully considered when using it in lab experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on TDPB. One promising area of research involves the development of new treatments for neurological disorders, such as depression and anxiety. TDPB's ability to modulate neurotransmitter systems in the brain makes it a potentially useful tool for developing new treatments in this area. Another potential application of TDPB is in the study of oxidative stress and inflammation, which are involved in a variety of diseases and disorders. Finally, more research is needed to fully understand the mechanism of action of TDPB and its effects on neurotransmitter systems and other physiological processes.
Synthesemethoden
TDPB can be synthesized using a variety of methods, including the Pechmann condensation reaction and the Friedel-Crafts reaction. The Pechmann condensation reaction involves the reaction of phenol with an aldehyde in the presence of a catalyst, while the Friedel-Crafts reaction involves the reaction of a phenol with an acyl chloride in the presence of a Lewis acid catalyst. Both of these methods have been used successfully to synthesize TDPB.
Eigenschaften
Molekularformel |
C22H20O3 |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
4,5-dimethoxy-3,3-diphenyl-1H-2-benzofuran |
InChI |
InChI=1S/C22H20O3/c1-23-19-14-13-16-15-25-22(20(16)21(19)24-2,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14H,15H2,1-2H3 |
InChI-Schlüssel |
BRBVZHYHXMXLSO-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(COC2(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OC |
Kanonische SMILES |
COC1=C(C2=C(COC2(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(Piperidin-1-ylcarbonyl)oxy]-1-naphthyl piperidine-1-carboxylate](/img/structure/B289119.png)


![3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide](/img/structure/B289132.png)
![N-[(Z)-(1-benzyl-2-oxoindol-3-ylidene)amino]-3-(3,5-dimethylpyrazol-1-yl)propanamide](/img/structure/B289133.png)

![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(2-phenylethyl)-1-piperazinyl]-2-propanol](/img/structure/B289136.png)
![1-(9H-carbazol-9-yl)-3-[4-(2-phenylethyl)piperazin-1-yl]propan-2-ol](/img/structure/B289137.png)
![1-(9H-carbazol-9-yl)-3-[2-(4-ethoxybenzyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B289139.png)




